molecular formula C21H24N6O6 B12899784 Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate CAS No. 66975-54-0

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate

Cat. No.: B12899784
CAS No.: 66975-54-0
M. Wt: 456.5 g/mol
InChI Key: ITGFXWLYTIYANG-UHFFFAOYSA-N
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Description

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the Propoxyphenyl Group: This step involves the substitution of a suitable phenyl derivative with a propoxy group, often using a nucleophilic substitution reaction.

    Condensation with Diethyl Malonate: The final step involves the condensation of the triazolopyrimidine derivative with diethyl malonate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate has several scientific research applications:

    Medicinal Chemistry: The compound’s triazolopyrimidine core is of interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure may be exploited for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-methoxyphenyl)amino)methylene)malonate
  • Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-ethoxyphenyl)amino)methylene)malonate

Uniqueness

Diethyl (((3-(4,7-dihydro-7-oxo-1H-1,2,3-triazolo(4,5-d)pyrimidin-5-yl)-4-propoxyphenyl)amino)methylene)malonate is unique due to the presence of the propoxy group, which can influence its biological activity and physicochemical properties. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.

Properties

CAS No.

66975-54-0

Molecular Formula

C21H24N6O6

Molecular Weight

456.5 g/mol

IUPAC Name

diethyl 2-[[3-(7-oxo-2,6-dihydrotriazolo[4,5-d]pyrimidin-5-yl)-4-propoxyanilino]methylidene]propanedioate

InChI

InChI=1S/C21H24N6O6/c1-4-9-33-15-8-7-12(22-11-14(20(29)31-5-2)21(30)32-6-3)10-13(15)17-23-18-16(19(28)24-17)25-27-26-18/h7-8,10-11,22H,4-6,9H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

ITGFXWLYTIYANG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)C2=NC3=NNN=C3C(=O)N2

Origin of Product

United States

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